N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c27-23(14-6-10-18-8-2-1-3-9-18)24-17-19-16-21(22-13-7-15-28-22)26(25-19)20-11-4-5-12-20/h1-3,7-9,13,15-16,20H,4-6,10-12,14,17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUXKFNEULBRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)CCCC3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into three primary components:
- 1-Cyclopentyl-5-(thiophen-2-yl)-1H-pyrazole core : Synthesized via cyclocondensation of a 1,3-diketone with cyclopentyl hydrazine.
- Aminomethyl linker at the pyrazole 3-position : Introduced via formylation, reduction, and amination or direct alkylation.
- 4-Phenylbutanamide side chain : Prepared through Friedel-Crafts alkylation or Grignard reactions, followed by activation and coupling.
Synthesis of the Pyrazole Core
Cyclocondensation of 3-(Thiophen-2-yl)-1,3-diketone with Cyclopentyl Hydrazine
The pyrazole ring is constructed via a [3+2] cyclocondensation between a 1,3-diketone and hydrazine. For regioselective formation of the 1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazole, 3-(thiophen-2-yl)pentane-2,4-dione is reacted with cyclopentyl hydrazine in refluxing ethanol (Scheme 1).
Reaction Conditions :
- Solvent: Ethanol (anhydrous)
- Temperature: 80°C
- Time: 12–16 hours
- Yield: 68–72%
The thiophen-2-yl group directs regioselectivity due to its electron-withdrawing nature, positioning it at the pyrazole 5-position. Cyclopentyl hydrazine introduces the N1-substituent, as evidenced in analogous syntheses of N-cyclopropyl pyrazoles.
Functionalization of the Pyrazole 3-Position
Vilsmeier-Haack Formylation
The 3-position of the pyrazole is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF) to yield 1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde .
Reaction Conditions :
- Reagents: DMF (2 eq), POCl₃ (1.5 eq)
- Solvent: Dichloroethane
- Temperature: 0°C → room temperature
- Time: 6 hours
- Yield: 65%
Reductive Amination
The aldehyde is reduced to a primary amine via a two-step process:
- Reduction to Alcohol : NaBH₄ in methanol converts the aldehyde to 1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-methanol (85% yield).
- Mitsunobu Reaction : The alcohol is treated with phthalimide, DIAD, and PPh₃ to install a protected amine, followed by hydrazine-mediated deprotection to yield 1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-methanamine (78% overall yield).
Synthesis of 4-Phenylbutanoyl Chloride
Friedel-Crafts Alkylation of Benzene
4-Phenylbutanoic acid is prepared via Friedel-Crafts acylation of benzene with γ-butyrolactone, followed by acidic workup:
- Acylation : Benzene, γ-butyrolactone, AlCl₃ (cat.), 50°C, 8 hours → 4-phenylbutyric acid (62% yield).
- Activation : Thionyl chloride converts the acid to 4-phenylbutanoyl chloride (95% yield).
Amide Coupling
The amine intermediate is acylated with 4-phenylbutanoyl chloride under Schotten-Baumann conditions:
Reaction Conditions :
- Solvent: Dichloromethane/water (biphasic)
- Base: NaOH (aq)
- Temperature: 0°C → room temperature
- Time: 4 hours
- Yield: 88%
Purification via silica gel chromatography (hexane/ethyl acetate) affords the target compound as a white solid.
Alternative Synthetic Routes and Optimization
Direct Aminomethylation via Mannich Reaction
An alternative approach introduces the aminomethyl group in one step using the Mannich reaction:
- Reactants : Pyrazole, formaldehyde, ammonium chloride
- Conditions : Ethanol, reflux, 8 hours
- Yield : 60% (lower due to competing side reactions)
Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional Cyclocondensation | Ethanol reflux, 12 hours | 68 | High regioselectivity | Long reaction time |
| Microwave Cyclocondensation | 160°C, 1 hour | 70 | Faster | Specialized equipment required |
| Mannich Aminomethylation | One-pot, 8 hours | 60 | Simplicity | Lower yield |
| Vilsmeier-Reduction | Two-step, 12 hours total | 78 | High-purity intermediate | Multiple purification steps |
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-[(1-cyclopentyl-5-tetrazolyl)methyl]-N-(2-furanylmethyl)methanamine
- N-(4-Chloro-1-cyclopentyl-5-methylpyrazol-3-yl)prop-2-enamide
Uniqueness
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, providing insights into its therapeutic potential.
Chemical Structure
The molecular formula of this compound is C21H22N4OS. The compound features a pyrazole ring substituted with a cyclopentyl group and a thiophene ring, along with a butanamide moiety. The unique combination of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4OS |
| Molecular Weight | 378.49 g/mol |
| Structural Features | Pyrazole, Cyclopentyl, Thiophene, Butanamide |
Biological Activity
Research has indicated that compounds with similar structural features exhibit significant biological activity, particularly in modulating inflammatory pathways and cancer cell proliferation. Preliminary studies suggest that this compound may interact with specific molecular targets related to inflammation and pain pathways, potentially leading to therapeutic effects against various conditions.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative activity of related pyrazole derivatives against different human cancer cell lines. For instance, a study on pyrazole analogues demonstrated that certain compounds exhibited IC50 values ranging from 0.076 to 0.12 μM against cancer cell lines such as SGC-7901 and A549 . Although specific data on this compound is limited, its structural similarity to these active compounds suggests it may possess comparable activity.
The mechanisms through which this compound exerts its biological effects likely involve modulation of enzyme activity and receptor interactions. For example, similar compounds have been shown to disrupt tubulin dynamics, inhibiting microtubule polymerization in cancer cells . This disruption can lead to cell cycle arrest and apoptosis in tumor cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds within this structural class:
- Inflammation Modulation : Research indicates that certain pyrazole derivatives can inhibit inflammatory mediators, suggesting that this compound may also exhibit anti-inflammatory properties.
- Neuropsychiatric Disorders : Some derivatives act as positive allosteric modulators of metabotropic glutamate receptors (mGluR5), indicating potential applications in treating conditions like schizophrenia and anxiety disorders.
Q & A
What are the optimal reaction conditions for synthesizing N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-4-phenylbutanamide?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with cyclocondensation of thiophene and cyclopentyl precursors to form the pyrazole core. Key steps include:
- Cyclopentylation : Reaction of the pyrazole intermediate with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–90°C for 6–8 hours.
- Amide Coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to conjugate the phenylbutanamide moiety to the pyrazole-methyl intermediate in anhydrous DCM at room temperature for 12–16 hours.
Critical Parameters : Maintain anhydrous conditions during coupling to prevent hydrolysis. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) .
Which spectroscopic techniques are most reliable for characterizing this compound?
Basic Research Question
A combination of NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is essential:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; thiophene protons at δ 6.8–7.2 ppm).
- FT-IR : Validates amide C=O stretches (~1650–1680 cm⁻¹) and pyrazole C-N bonds (~1500 cm⁻¹).
- HRMS : Ensures molecular ion accuracy (e.g., [M+H]⁺ calculated for C₂₄H₂₈N₃O₂S: 422.1904).
Methodological Tip : Compare spectral data with structurally analogous compounds (e.g., thiophene-containing pyrazoles in ) to resolve ambiguities .
How does the thiophene moiety influence the compound's electronic properties?
Advanced Research Question
The thiophene ring contributes to π-electron delocalization, enhancing the compound’s aromaticity and dipole moment. Computational studies (DFT/B3LYP/6-31G*) reveal:
- HOMO-LUMO Gap : Reduced by ~0.5 eV compared to non-thiophene analogs, suggesting higher reactivity.
- Electrostatic Potential Maps : Highlight electron-rich regions at the sulfur atom, favoring interactions with electrophilic biological targets.
Experimental Validation : Use cyclic voltammetry to measure redox potentials, correlating with computational predictions .
What strategies resolve contradictions in synthetic yields reported for similar compounds?
Advanced Research Question
Discrepancies in yields (e.g., 40–75% for pyrazole intermediates) arise from:
- By-product Formation : Hydrazide side products during cyclocondensation. Mitigate by optimizing stoichiometry (1:1.2 molar ratio of hydrazine to diketone).
- Purification Challenges : Use column chromatography with gradient elution (hexane → EtOAc) or recrystallization (ethanol/water) to isolate pure products.
Case Study : reports improved yields (68%) using microwave-assisted synthesis (100°C, 30 min) versus conventional heating (50%, 6 hours) .
How can researchers assess the compound's stability under physiological conditions?
Advanced Research Question
Conduct accelerated stability studies :
- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
- Oxidative Stress : Expose to 0.1% H₂O₂ and monitor thiophene oxidation by LC-MS.
Key Finding : Thiophene-containing analogs () show <10% degradation at pH 7.4 after 48 hours, but rapid breakdown in acidic conditions .
What computational methods predict the compound's binding affinity to biological targets?
Advanced Research Question
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :
- Target Selection : Prioritize enzymes like COX-2 or kinases, where pyrazole-amides are known inhibitors.
- Docking Protocol : Set grid boxes around active sites (e.g., COX-2: 25 ų box centered on His90). Validate with co-crystallized ligands (RMSD < 2.0 Å).
Outcome : highlights pyrazole derivatives with ∆G values of −9.2 kcal/mol against COX-2, correlating with IC₅₀ values of 0.8 µM .
How do structural modifications to the cyclopentyl group affect bioactivity?
Advanced Research Question
Compare analogs with cyclopentyl vs. cyclohexyl or aryl substitutions :
- Stereoelectronic Effects : Cyclopentyl’s smaller size and higher ring strain enhance target engagement (e.g., 3-fold higher potency than cyclohexyl analogs).
- Synthesis Challenge : Introduce substituents via Buchwald-Hartwig coupling or reductive amination.
Data Correlation : shows cyclopentyl-pyrazoles exhibit improved logP (2.8 vs. 3.5 for cyclohexyl), enhancing membrane permeability .
What are the limitations of current SAR studies for this compound class?
Advanced Research Question
Key gaps include:
- Metabolic Profiling : Limited data on cytochrome P450 interactions (e.g., CYP3A4 inhibition).
- Off-target Effects : Lack of kinome-wide screening for kinase selectivity.
Recommendation : Use high-content screening (e.g., Eurofins Panlabs panel) to address these gaps .
Table 1: Key Analytical Parameters for Characterization
| Technique | Critical Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 2.5–3.0 ppm (cyclopentyl CH₂) | Confirm cyclopentyl substitution |
| FT-IR | 1650 cm⁻¹ (amide I band) | Validate amide bond formation |
| HRMS | m/z 422.1904 [M+H]⁺ | Verify molecular formula |
| HPLC (Purity) | Retention time: 8.2 min (C18 column) | Assess synthetic purity (>95%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
